6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol
Description
Properties
CAS No. |
77373-44-5 |
|---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-ethyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c1-2-9-6-10-12(17)15-11(16-13(10)18-9)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H,15,16,17) |
InChI Key |
UFWKGVAWQARHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Gewald Synthesis of 2-Aminothiophene-3-Carboxylate Intermediate
The Gewald reaction is pivotal for constructing the ethyl-substituted thiophene backbone. Ethyl 2-amino-5-ethylthiophene-3-carboxylate is synthesized by condensing pentan-2-one (to introduce the ethyl group), ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine. This yields the substituted 2-aminothiophene-3-carboxylate with >80% efficiency under optimized conditions.
Cyclization to Thieno[2,3-d]Pyrimidin-4-Ol
Cyclization of the aminothiophene carboxylate with formamide and ammonium acetate at 80–100°C forms the thieno[2,3-d]pyrimidin-4-ol core. The reaction proceeds via nucleophilic attack of the formamide carbonyl on the thiophene amino group, followed by dehydration (Figure 1). For 6-ethyl derivatives, this step typically achieves 70–85% yields.
Functionalization at Position 2: Introducing the 3-Pyridinyl Group
Direct Cyclization with Custom Formamidine Reagents
A streamlined approach involves substituting formamide with N-(pyridin-3-yl)formamidine during cyclization. This reagent is synthesized by reacting pyridin-3-amine with trimethyl orthoformate in methanol. When combined with ethyl 2-amino-5-ethylthiophene-3-carboxylate, the formamidine’s pyridinyl group is incorporated at position 2 of the pyrimidine ring, yielding the target compound in a single step. Challenges include the limited commercial availability of custom formamidines, necessitating in situ preparation.
Post-Cyclization Halogenation and Cross-Coupling
For substrates lacking direct pyridinyl incorporation, a two-step functionalization strategy is employed:
-
Chlorination at Position 2 : Treating thieno[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) in toluene at 110°C introduces a chlorine atom at position 2.
-
Suzuki-Miyaura Coupling : The chlorinated intermediate reacts with 3-pyridinylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C. This step achieves 60–75% yields, with purity >95% after recrystallization.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Cyclization in ethanol at 78°C minimizes side reactions compared to higher-boiling solvents like DMF. For Suzuki couplings, dioxane outperforms THF due to better boronic acid solubility.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) effectively purify the final compound, with melting points observed at 290–292°C.
-
Column Chromatography : Silica gel with ethyl acetate/petroleum ether (50:50) resolves intermediates.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Calculated for C₁₃H₁₁N₃OS: C, 60.68%; H, 4.31%; N, 16.33%. Found: C, 60.72%; H, 4.29%; N, 16.28%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Cyclization | 65–70 | 90–95 | Moderate |
| Halogenation/Coupling | 60–75 | 95–98 | High |
The halogenation/coupling route, while lengthier, offers superior purity and scalability for industrial applications .
Chemical Reactions Analysis
Functional Group Transformations
The compound’s hydroxyl group (-OH) at position 4 and pyridinyl substituent at position 2 enable diverse reactivity:
Methylation
Reaction : Alkylation of the hydroxyl group.
Conditions : Methyl iodide, NaH, DMF.
Outcome : Conversion to 4-methoxy derivative.
Example : For related compounds, methylation requires polar aprotic solvents and strong bases to activate the hydroxyl group .
Oxidation
Reaction : Oxidation of sulfur-containing groups (if present).
Conditions : m-CPBA (meta-chloroperbenzoic acid), DCM.
Outcome : Formation of sulfone analogs.
Example : In similar thienopyrimidines, m-CPBA oxidizes thioether groups to sulfonyl groups .
Substitution at Position 2
Reaction : Replacement of the pyridinyl group (e.g., with amines or other aryl groups).
Conditions : Nucleophilic aromatic substitution or coupling reactions.
Outcome : Structural diversification for biological optimization.
Example : Related compounds undergo substitution at position 2 to modulate bioactivity, such as anti-PI3K activity .
Reaction Conditions and Challenges
Spectral and Analytical Data
Though not explicitly provided for this compound, related thienopyrimidines are typically characterized using:
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thieno[2,3-d]pyrimidine derivatives, including 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol. These compounds have shown significant activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). For instance, a related study reported minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L against these pathogens .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 16 | VRE |
| 6-Ethyl... | 4 - 100 | Various Gram-positive strains |
Anticancer Activity
In addition to antibacterial properties, thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer activities. A study explored the synthesis of hybrid compounds incorporating this scaffold and evaluated their efficacy against various human cancer cell lines. The results indicated promising antiproliferative effects with low cytotoxicity towards normal cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Hybrid Compound X | A549 | 5 |
| Hybrid Compound Y | MCF7 | 10 |
| 6-Ethyl... | Various | <20 |
Case Studies
- Antibacterial Evaluation : In a comprehensive study by Bahekar et al., several thieno[2,3-d]pyrimidine derivatives were synthesized and tested for antibacterial activity. Among these, some compounds displayed potent activity against resistant strains with low toxicity towards mammalian cells .
- Anticancer Research : A recent publication focused on the design and synthesis of thiourea-azetidine hybrids that included thieno[2,3-d]pyrimidine scaffolds. These compounds were tested for their anticancer properties against lung cancer cell lines (A549), showing significant antiproliferative effects and favorable safety profiles .
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Key structural differences among thieno[2,3-d]pyrimidine derivatives arise from substituents at positions 2, 4, and 4. Below is a comparative analysis:
Table 1. Structural comparison of thieno[2,3-d]pyrimidine derivatives.
Antimicrobial Activity
- 6-Ethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4-ol: Exhibits moderate to strong activity against Gram-positive bacteria (e.g., S. aureus) due to the pyridine moiety’s ability to disrupt microbial membranes .
- Triazole-tethered derivatives (e.g., Compound 6e): N-(4-Methoxyphenyl)-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide showed 94% yield and significant antifungal activity (MIC = 8 µg/mL against C. albicans) .
- Pyridyl amides : Pyridine-containing amides demonstrated broad-spectrum activity, with MIC values ranging from 2–32 µg/mL against drug-resistant strains .
Kinase Inhibition
Critical Analysis of Substituent Effects
- Position 6 : Electron-withdrawing groups (e.g., CF₃) enhance antimicrobial activity, while ethyl balances lipophilicity and synthetic feasibility .
- Position 2 : Aromatic heterocycles (pyridine, triazole) improve solubility and target engagement. For example, 3-pyridinyl increases bacterial membrane penetration .
Biological Activity
6-Ethyl-2-(3-pyridinyl)thieno(2,3-d)pyrimidin-4-ol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 257.31 g/mol . The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Research has highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects against various cancer cell lines. Among these, this compound exhibited significant inhibitory activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 µM .
Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 27.6 |
| Compound A | MDA-MB-231 | 29.3 |
| Compound B | A549 (Lung Cancer) | 43.0 |
The mechanism by which this compound exerts its anticancer effects involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This action is crucial for the development of targeted therapies against resistant cancer types.
Structure-Activity Relationships (SAR)
The biological activity of thieno[2,3-d]pyrimidine derivatives can be influenced by various structural modifications. Research indicates that substituents on the pyridine and thienopyrimidine rings significantly affect potency and selectivity against cancer cell lines . Electron-withdrawing groups tend to enhance cytotoxicity due to increased electron deficiency at the reactive sites.
Case Studies
- Antitumor Activity : In a series of experiments, compounds similar to this compound were tested for their ability to inhibit tumor growth in vivo. Results demonstrated that these compounds could significantly reduce tumor size in xenograft models .
- Antimicrobial Properties : Additional studies have explored the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Certain compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting broader therapeutic applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
